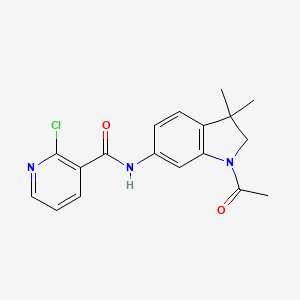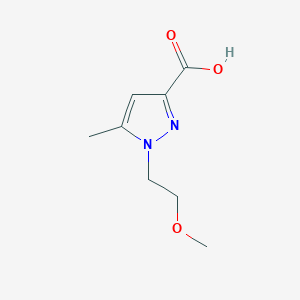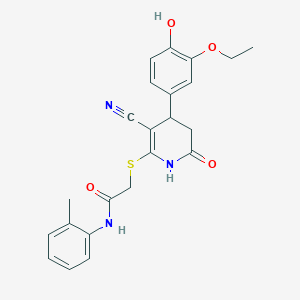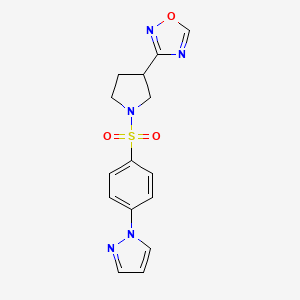![molecular formula C10H30N8O4S B2785254 Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid CAS No. 905300-72-3](/img/structure/B2785254.png)
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid” is a chemical compound with the CAS number 905300-72-3 . It has a molecular weight of 358.46 and a molecular formula of C10H30N8O4S .
Physical And Chemical Properties Analysis
“Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid” has a molecular weight of 358.46 . The boiling point and other physical and chemical properties are not specified in the resources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Recognition
One study focused on the synthesis and molecular recognition capabilities of guanidine derivatives for dicarboxylic acids. These compounds, including bis(dimethylamino) derivatives, have shown a capacity for forming stoichiometry complexes with dicarboxylic acids, highlighting their potential in chemical synthesis and molecular recognition applications (Qi Yan-xing, 2004).
Superbasic "Proton Sponges"
Another research area involves "proton sponges" like 1,8-bis(tetramethylguanidino)naphthalene, a compound related in structure and function to the query chemical. These substances exhibit exceptional basicity, making them useful in various chemical reactions where a highly basic environment is required. Their resistance to hydrolysis and weaker nucleophilic tendencies compared to other guanidines also make them interesting for further research (Volker Raab et al., 2002).
Biomimetic Coordination Chemistry
In biomimetic coordination chemistry, bis(guanidine) ligands have been synthesized to mimic natural processes, demonstrating the versatility of guanidine derivatives in creating novel compounds with specific chemical functionalities. These studies showcase the potential of bis(guanidine) compounds in designing new materials and catalysts that mimic biological systems (S. Herres‐Pawlis et al., 2005).
Fluorescent Sensing
Research has also been conducted on the use of bis(cyclopeptide) compounds linked to guanidine derivatives for selective sensing of sulfate in aqueous solutions. This illustrates the potential of guanidine-based compounds in environmental monitoring and analytical chemistry, where specific ion detection is required (Carsten Reyheller & S. Kubik, 2007).
Protective Effects Against Toxicity
Another significant application area is the investigation of amifostine and its analogues for protection against sulfur mustard toxicity. Although not directly related to the exact compound , this research underscores the broader potential of guanidine derivatives in developing protective agents against chemical threats (R. Bhattacharya et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14N4.H2O4S/c2*1-9(2)4-3-8-5(6)7;1-5(2,3)4/h2*3-4H2,1-2H3,(H4,6,7,8);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRMBNJABXHXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C(N)N.CN(C)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)



![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)




![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)